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Compound of Interest

Compound Name: Satigrel

Cat. No.: B1680788 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Activity of Satigrel

This guide provides a detailed overview of the chemical properties, mechanism of action, and

experimental characterization of Satigrel (E5510), a potent anti-platelet agent. The information

is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
Satigrel, identified by the CAS Number 111753-73-2, is a small molecule drug with a molecular

weight of 337.37 g/mol .[1][2][3] Its chemical identity is well-defined by established

nomenclature and notation systems.

Identifier Value

IUPAC Name
4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic

acid[2][3][4]

Canonical SMILES
N#CC(=C(C1=CC=C(OC)C=C1)C2=CC=C(OC)

C=C2)CCC(=O)O[2]

Molecular Formula C20H19NO4[1][2]

CAS Number 111753-73-2[1][2][3]

Molecular Weight 337.37 g/mol [3]

Monoisotopic Mass 337.13 Da[1]
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Mechanism of Action and Biological Activity
Satigrel exhibits a dual mechanism of action, functioning as a potent inhibitor of platelet

aggregation by targeting two distinct signaling pathways.[4] It selectively inhibits prostaglandin

H synthase-1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide

phosphodiesterase (PDE) isozymes.[4][5]

Inhibition of Prostaglandin H Synthase-1 (PGHS-1)
Satigrel is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), an

enzyme crucial for the synthesis of thromboxane A2 (TXA2).[4] TXA2 is a potent

vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, Satigrel effectively

blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, thereby

suppressing platelet aggregation induced by agents like collagen and arachidonic acid.[4][5]
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Caption: Satigrel's inhibition of the PGHS-1 pathway.

Inhibition of Phosphodiesterases (PDEs)
In addition to its effects on the PGHS-1 pathway, Satigrel inhibits several phosphodiesterase

(PDE) isozymes.[4] PDEs are responsible for the degradation of cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important

second messengers that inhibit platelet activation. Satigrel is most potent against Type III PDE,

which primarily hydrolyzes cAMP.[4] By inhibiting these PDEs, Satigrel leads to an increase in
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intracellular cAMP and cGMP levels, which in turn inhibits thrombin-induced platelet

aggregation.[4]
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Caption: Satigrel's inhibition of phosphodiesterase (PDE) pathways.

Quantitative Inhibitory Activity
The inhibitory potency of Satigrel against various enzyme targets has been quantified,

demonstrating its selectivity for PGHS-1 over PGHS-2 and its activity against multiple PDE

isoforms.
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Enzyme Target IC50 Value (μM) Reference

PGHS-1 0.081 [4][5]

PGHS-2 5.9 [4][5]

PDE Type II 62.4 [4][5]

PDE Type III 15.7 [4][5]

PDE Type V 39.8 [4][5]

Experimental Protocols
The characterization of Satigrel involves standard pharmacological and analytical chemistry

workflows. Below are generalized protocols representative of the methods used to determine

its inhibitory activity and confirm its structure.

In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor like Satigrel
against a target enzyme (e.g., PGHS-1 or a PDE isozyme).

Reagent Preparation:

Prepare a stock solution of Satigrel in a suitable solvent (e.g., DMSO).

Prepare a series of dilutions of the Satigrel stock solution to create a range of test

concentrations.

Prepare a solution of the target enzyme (e.g., purified PGHS-1) at a known concentration

in an appropriate assay buffer.

Prepare a solution of the enzyme's substrate (e.g., arachidonic acid for PGHS-1) at a

known concentration.

Assay Procedure:

In a multi-well plate, add the enzyme solution to each well.
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Add the various dilutions of Satigrel to the test wells. Add solvent alone to the control

wells (0% inhibition) and a known potent inhibitor to the positive control wells (100%

inhibition).

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled

temperature to allow for binding.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Incubate the reaction for a fixed period under optimal conditions.

Detection and Analysis:

Stop the reaction using a chemical quencher or by heat inactivation.

Measure the amount of product formed or substrate consumed using a suitable detection

method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

Calculate the percentage of inhibition for each Satigrel concentration relative to the

controls.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1680788?utm_src=pdf-body
https://www.benchchem.com/product/b1680788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Reagents
(Enzyme, Substrate, Satigrel)

2. Set up Assay Plate
(Controls + Satigrel dilutions)

3. Pre-incubate Enzyme
and Satigrel

4. Initiate Reaction
(Add Substrate)

5. Incubate at
Controlled Temperature

6. Measure Reaction Product

7. Calculate % Inhibition

8. Plot Dose-Response Curve
and Determine IC50

Click to download full resolution via product page

Caption: Generalized workflow for an in vitro enzyme inhibition assay.
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Structural Elucidation Workflow
Confirming the chemical structure of a novel compound like Satigrel involves a combination of

analytical techniques to determine its connectivity, mass, and stereochemistry.

Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern,

which helps in confirming the molecular formula and identifying structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule and their

connectivity.

¹³C NMR: Identifies the number and types of carbon atoms in the molecular framework.

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms (H-H,

C-H), allowing for the complete assembly of the molecular structure.

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the

definitive three-dimensional structure of the molecule, including bond lengths, bond angles,

and absolute stereochemistry.
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Caption: General workflow for chemical structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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